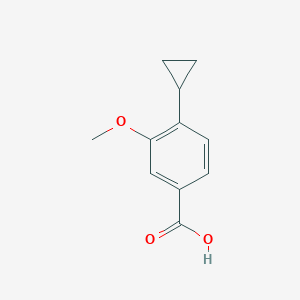
5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C10H16N2O2 This compound is characterized by a pyridinone core substituted with an amino group and a hydroxy-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the protection of amino groups and subsequent reactions with various reagents. One common method involves the use of amino carboxylic acids, which are protected and then exposed to hydrocarbon solvents such as toluene or dichloromethane . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as bulk custom synthesis, sourcing, and procurement of raw materials . The use of advanced techniques and equipment is essential to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in various substituted pyridinone compounds with different functional groups.
Scientific Research Applications
5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core and are known for their diverse biological activities.
Benzimidazolones: These compounds have a similar structure and are studied for their potential therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific substitution pattern and the presence of both amino and hydroxy-methylbutyl groups make it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-(3-hydroxy-3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,14)5-6-12-7-8(11)3-4-9(12)13/h3-4,7,14H,5-6,11H2,1-2H3 |
InChI Key |
YRWLADNESFFOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C(C=CC1=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



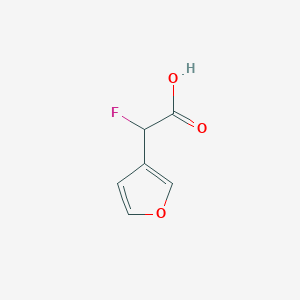
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
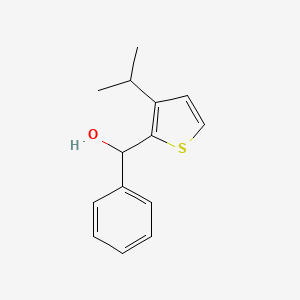

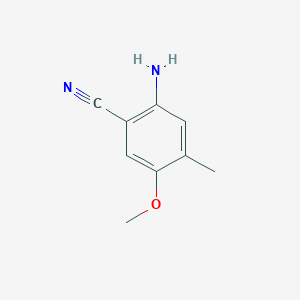


![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)
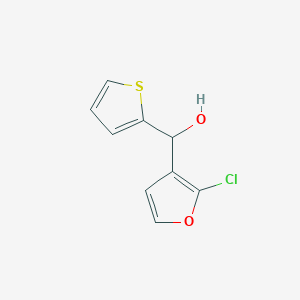

![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)

